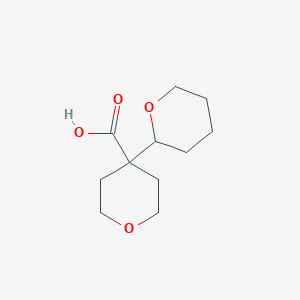![molecular formula C16H15FN2O3 B2621817 Propan-2-yl 6-[(4-fluorophenyl)carbamoyl]pyridine-2-carboxylate CAS No. 313516-11-9](/img/structure/B2621817.png)
Propan-2-yl 6-[(4-fluorophenyl)carbamoyl]pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl 6-[(4-fluorophenyl)carbamoyl]pyridine-2-carboxylate, also known by its IUPAC name isopropyl 6-(4-fluorophenylcarbamoyl)picolinate, is a chemical compound with the molecular formula C16H15FN2O3 . This compound is characterized by its solid physical form and a melting point of 88-89°C . It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 6-[(4-fluorophenyl)carbamoyl]pyridine-2-carboxylate involves the esterification of 6-[(4-fluorophenyl)carbamoyl]pyridine-2-carboxylic acid with isopropanol in the presence of a suitable catalyst . The reaction typically requires controlled temperature conditions to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale esterification reactions under optimized conditions to maximize yield and minimize impurities. The process may include purification steps such as recrystallization to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl 6-[(4-fluorophenyl)carbamoyl]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Applications De Recherche Scientifique
Propan-2-yl 6-[(4-fluorophenyl)carbamoyl]pyridine-2-carboxylate is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of propan-2-yl 6-[(4-fluorophenyl)carbamoyl]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to propan-2-yl 6-[(4-fluorophenyl)carbamoyl]pyridine-2-carboxylate include other pyridine carboxylates and fluorophenyl derivatives. These compounds share structural similarities but may differ in their chemical properties and applications .
Uniqueness
Its fluorophenyl group, in particular, contributes to its distinct chemical behavior and interactions .
Propriétés
IUPAC Name |
propan-2-yl 6-[(4-fluorophenyl)carbamoyl]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c1-10(2)22-16(21)14-5-3-4-13(19-14)15(20)18-12-8-6-11(17)7-9-12/h3-10H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGECTQWXEKBKPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC(=N1)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-(N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2621735.png)
![5-methyl-2-(3-methylphenyl)-7-(3,4,5-trimethoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2621736.png)
![1-[1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonylpyrrolidin-3-yl]triazole](/img/structure/B2621740.png)

![N-[(pyridin-4-yl)methyl]piperidin-4-amine](/img/structure/B2621744.png)

![8-(2-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2621747.png)


![methyl 4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate hydrochloride](/img/structure/B2621751.png)




